Digoxin-dppe conjugate
Description
Structure
2D Structure
Properties
CAS No. |
129966-52-5 |
|---|---|
Molecular Formula |
C82H140N3O25P |
Molecular Weight |
1599 g/mol |
IUPAC Name |
2-[(E)-2-[(3E)-3-[2-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-2-oxoethoxy]imino-1-[6-[4,5-dihydroxy-6-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxypropoxy]propylideneamino]oxyacetic acid |
InChI |
InChI=1S/C82H140N3O25P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-70(90)99-53-63(107-71(91)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)54-103-111(96,97)102-47-46-83-68(87)55-100-84-45-41-73(104-57(3)51-85-101-56-69(88)89)109-77-58(4)105-74(50-67(77)86)110-78-59(5)106-79(76(94)75(78)93)108-62-38-42-80(6)61(49-62)36-37-66-65(80)39-43-81(7)64(40-44-82(66,81)95)60-48-72(92)98-52-60/h45,48,51,57-59,61-67,73-79,86,93-95H,8-44,46-47,49-50,52-56H2,1-7H3,(H,83,87)(H,88,89)(H,96,97)/b84-45+,85-51+ |
InChI Key |
RMZOQEGPACTFRL-QLBADTJSSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CON=CCC(OC1C(OC(CC1O)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)C)OC(C)C=NOCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CO/N=C/CC(OC1C(OC(CC1O)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)C)OC(C)/C=N/OCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CON=CCC(OC1C(OC(CC1O)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5(CCC6C7=CC(=O)OC7)O)C)C)C)C)OC(C)C=NOCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Synonyms |
digoxin-DPPE conjugate digoxin-phosphatidylethanolamine conjugate |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Digoxin Dppe Conjugates
Strategies for Digoxin (B3395198) Derivatization for Conjugation
The derivatization of digoxin is a critical first phase in the synthesis of Digoxin-DPPE conjugates. The primary strategy involves modifying the glycosidic portion of the molecule, specifically the terminal digitoxose (B191001) sugar, to introduce a reactive functional group for conjugation. This ensures that the aglycone part of digoxin, which is crucial for its immunoreactivity, remains unaltered. google.com
Periodate (B1199274) Cleavage of Glycosidic Moieties in Digoxin
The synthesis typically begins with the oxidative cleavage of the terminal digitoxose sugar ring of the digoxin molecule. nih.govacs.org This is achieved using an oxidizing agent, most commonly sodium periodate (NaIO₄). google.comsakura.ne.jp The periodate selectively attacks the vicinal diol (adjacent hydroxyl groups) present in the terminal sugar moiety. google.comgoogle.com This oxidation reaction breaks the carbon-carbon bond between the hydroxyl-bearing carbons, converting them into two aldehyde groups. google.com The result of this step is the formation of a digoxin dialdehyde (B1249045) derivative. google.comsakura.ne.jp This reaction is foundational, as it opens up the sugar ring and introduces reactive carbonyl functionalities necessary for the subsequent steps, while the rest of the digoxin structure remains intact. acs.orggoogle.com
Oxime Derivative Formation via Cleaved Digitoxose
Following the creation of the digoxin dialdehyde, the next step involves converting the newly formed aldehyde groups into more stable and versatile oxime functionalities. nih.gov This is accomplished through a condensation reaction with carboxymethoxylamine hemihydrochloride in the presence of sodium acetate. google.comsakura.ne.jp The reaction proceeds rapidly and often results in a quantitative yield of the di-(O-carboxymethyl) oxime of digoxin, also referred to as digoxin-dioxime. google.comsakura.ne.jp This step is crucial as it introduces terminal carboxylic acid groups onto the digoxin derivative, which serve as the primary attachment points for the phospholipid in the final conjugation stage. nih.govsakura.ne.jp This approach offers improved yields and facilitates easier purification of the products compared to direct coupling methods. nih.govacs.org
Phospholipid Integration Techniques: Focus on DPPE
With the digoxin derivative prepared, the focus shifts to integrating the phospholipid, DPPE. This involves activating the carboxyl groups on the digoxin-dioxime and reacting them with the primary amine of DPPE.
Chemical Conjugation of Digoxin Derivatives to DPPE
The chemical conjugation is typically achieved using carbodiimide (B86325) chemistry to form a stable amide bond. google.comsakura.ne.jp First, the carboxylic acid groups of the digoxin di-(O-carboxymethyl) oxime are activated. This is commonly done by reacting them with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). google.comsakura.ne.jp This reaction produces a stable N-hydroxysuccinimide active ester of the digoxin derivative. google.com This activated ester is then reacted with the primary amino group of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE). google.com The nucleophilic amine of DPPE displaces the NHS group, forming a robust amide linkage and yielding the final Digoxin-DPPE conjugate. google.com
Exploration of Mono- and Disubstituted Digoxin-DPPE Conjugates
The reaction between the activated digoxin-dioxime and DPPE can result in the formation of both mono- and disubstituted conjugates. acs.orggoogle.com A monosubstituted conjugate is formed when one DPPE molecule attaches to one of the two available carboxymethyl oxime linkers, while a disubstituted conjugate results from the attachment of DPPE molecules to both sites. google.com Researchers have successfully isolated and characterized both forms from the crude reaction mixture. acs.orggoogle.com The separation of these products is typically achieved using preparative thin-layer chromatography (TLC). google.com The successful synthesis provides access to distinct molecular structures that can be explored for their specific properties in applications such as liposome (B1194612) immunoassays. nih.govgoogle.com
Interactive Data Table: Chromatographic Separation of Digoxin-DPPE Conjugates
The following table summarizes the purification results for mono- and disubstituted Digoxin-DPPE conjugates as reported in the literature. acs.orggoogle.com
| Compound | Yield (%) | TLC Rf Value * |
| Digoxin-mono-DPPE Conjugate | 26.5% | 0.15 |
| Digoxin-di-DPPE Conjugate | 20% | 0.30 |
*TLC performed on silica (B1680970) gel with a solvent system of chloroform/methanol/water (2/8/1 by volume). google.com
Purification and Isolation Methodologies for Conjugate Products
The crude product resulting from the conjugation reaction is a complex mixture containing the target mono- and di-conjugates, unreacted starting materials, and other byproducts. google.com Therefore, robust purification and isolation protocols are essential to obtain the Digoxin-DPPE conjugates in a pure form. nih.govgoogle.com
Preparative Chromatographic Techniques
Preparative chromatography is the primary method used to isolate and purify the this compound products. google.com Both preparative Thin Layer Chromatography (TLC) and preparative Liquid Chromatography (LC) have been successfully employed for this purpose. google.com
For preparative LC, a Kieselgel (silica gel) column is used. google.com This technique is effective in removing excess reagents, such as N-hydroxysuccinimide, from the reaction mixture. google.com A common solvent system utilized for both preparative LC and TLC is a mixture of chloroform, methanol, and water, typically in a 2/8/1 volume ratio. google.com The separation is monitored by analyzing the retention factor (Rf) of the different components on TLC plates, with the phospholipid components being detected by a molybdate (B1676688) blue spray. google.com
Advanced Separation Protocols for Complex Mixtures
The separation of the target conjugates from the complex reaction mixture represents a significant challenge. The protocol must effectively resolve the digoxin-mono-DPPE and digoxin-di-DPPE conjugates from each other and from any remaining starting materials or byproducts. google.com
The use of preparative TLC with a specific solvent system of chloroform/methanol/water (2/8/1 by volume) allows for the successful isolation of the two major conjugate products. google.com In a documented synthesis, this method yielded pure digoxin-di-DPPE conjugate and digoxin-mono-DPPE conjugate. google.comgoogle.com While two other minor products were also isolated, their structures were not identified. google.com The purity and structure of the isolated major conjugates are typically confirmed through extensive analytical techniques, including Infrared (IR), Ultraviolet (UV), high-resolution proton Nuclear Magnetic Resonance (NMR) spectroscopy, and Fast Atom Bombardment (FAB) Mass Spectrometry. google.com
Research Findings for this compound Purification
The following table summarizes the results from a preparative TLC purification of a crude reaction mixture for Digoxin-DPPE conjugates.
| Compound | Yield (%) | Rf Value | Molecular Ion (m/Z) [FAB-MS] |
| Digoxin-mono-DPPE conjugate | 26.5% | 0.15 | 1621 (M + Na) |
| Digoxin-di-DPPE conjugate | 20.0% | 0.30 | 2311 (M + K) |
| Data sourced from patent information describing the synthesis and isolation of the conjugates. google.com |
Advanced Spectroscopic and Analytical Characterization of Digoxin Dppe Conjugates
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of digoxin-DPPE conjugates, offering precise mass measurements that help to confirm the elemental composition and identify the molecular ion. google.com
Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been effectively utilized to analyze digoxin-DPPE conjugates. google.com In positive ion FAB-MS, the purified conjugates, suspended in a thioglycerol matrix, are bombarded with a high-energy beam of atoms, leading to the formation of molecular ions. google.com This technique is particularly useful for confirming the structure of both mono- and di-substituted DPPE conjugates of digoxin (B3395198). google.com
For instance, the molecular ion for the digoxin-mono-DPPE conjugate is observed at a mass-to-charge ratio (m/z) of 1621, corresponding to the sodium adduct [M+Na]⁺. google.com Similarly, the digoxin-di-DPPE conjugate shows a molecular ion at m/z 2311, representing the potassium adduct [M+K]⁺. google.com The most intense peaks in the spectra typically appear in the molecular ion region, providing strong evidence for the successful conjugation and the stoichiometry of the products. google.com
Table 1: FAB-MS Data for Digoxin-DPPE Conjugates google.com
| Conjugate | Molecular Ion (m/z) | Adduct |
|---|---|---|
| Digoxin-mono-DPPE | 1621 | [M+Na]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural confirmation of digoxin-DPPE conjugates, providing insights into the chemical environment of individual atoms within the molecule.
High-resolution proton NMR (¹H NMR) spectroscopy plays a crucial role in verifying the structure of digoxin-DPPE conjugates. google.com The complete assignment of the ¹H NMR spectra of digoxin itself provides a baseline for comparison. nih.gov Analysis of the conjugate's spectrum allows for the identification of signals corresponding to both the digoxin and DPPE moieties, and crucial shifts in these signals can confirm the point of conjugation. google.com While specific chemical shift values for the conjugate are not detailed in the provided sources, the technique is cited as a key part of the structural proof for these molecules. google.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in the digoxin-DPPE conjugates, further confirming their structure. google.com The IR spectra of both the mono- and di-substituted conjugates exhibit characteristic absorption bands. A broad band around 3435 cm⁻¹ is indicative of the O-H stretching of the hydroxyl groups. google.com Strong absorptions are also observed around 2923 cm⁻¹ and 2852 cm⁻¹, corresponding to the C-H stretching of aliphatic chains present in the DPPE lipid tails. google.com Furthermore, a distinct peak at approximately 1743 cm⁻¹ is attributed to the C=O stretching of the ester group, and other significant peaks are noted at 1668 cm⁻¹ and 1622 cm⁻¹. google.com
Table 2: Key IR Absorption Bands for Digoxin-DPPE Conjugates google.com
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3435 (broad) | O-H (hydroxyl) |
| 2923, 2852 | C-H (aliphatic) |
| 1743 | C=O (ester) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to analyze the chromophoric systems within the digoxin-DPPE conjugate. google.com While specific absorption maxima are not provided in the search results, UV-Vis spectroscopy is part of the suite of analytical methods used to confirm the structure of the conjugates. google.com This technique can be sensitive to changes in the electronic environment of the digoxin molecule upon conjugation.
Application of Other Advanced Analytical Techniques in Conjugate Characterization
The characterization of drug conjugates like the this compound often benefits from a multi-technique approach to ensure comprehensive analysis.
Thin-Layer Chromatography (TLC) is a fundamental technique used for monitoring the progress of the conjugation reaction and for the purification of the products. google.com For the separation of digoxin-DPPE conjugates, a solvent system of chloroform/methanol/water (75/25/3 by volume) has been used, showing two major components at Rf values of 0.20 and 0.13. google.com For preparative TLC to isolate pure mono- and di-substituted conjugates, a different solvent system of chloroform/methanol/water (2/8/1 by volume) is employed, yielding Rf values of 0.15 for the monosubstituted and 0.30 for the disubstituted conjugate. google.com The phospholipid components of the conjugates can be specifically detected on the TLC plate using a molybdate (B1676688) blue spray. google.com
Table 3: TLC Data for Digoxin-DPPE Conjugates google.com
| Conjugate | Solvent System (v/v/v) | Rf Value |
|---|---|---|
| Digoxin-mono-DPPE | Chloroform/Methanol/Water (2/8/1) | 0.15 |
In the broader context of analyzing complex drug delivery systems, techniques such as dynamic light scattering (DLS) are used to determine the particle size and zeta potential of nanoparticle formulations. google.com For other types of drug conjugates, methods like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) provide information on the crystalline structure and thermal properties. acs.org While not explicitly stated for the this compound in the provided results, these techniques represent the advanced analytical toolkit available for the thorough characterization of such complex biomaterials.
Coordination Chemistry and Ligand Properties of the Dppe Moiety Within the Conjugate
Phosphine (B1218219) Ligand Characteristics and Electron Density Effects
The phosphorus atoms in DPPE possess lone pairs of electrons, making them effective σ-donors to metal centers. ontosight.ainumberanalytics.com This donation of electron density is a crucial aspect of their coordinating ability. prochemonline.com The electronic properties of the DPPE ligand can be tuned by modifying the substituents on the phosphorus atoms, although in the standard DPPE, these are phenyl groups. numberanalytics.comspringernature.com The electron-rich nature of the phosphorus atoms in DPPE is a key factor in its strong coordination to transition metals. ontosight.ai
Complexation with Transition Metals: Theoretical and Experimental Considerations
DPPE is known to form stable complexes with a wide range of transition metals, including those from groups 8-11. chemrxiv.org Both theoretical and experimental studies have extensively explored the complexation of DPPE with metals such as ruthenium, palladium, platinum, nickel, gold, and copper. springernature.comacs.orgcore.ac.uk
Theoretical Considerations: Density functional theory (DFT) calculations have been employed to understand the bonding and reactivity of DPPE complexes. chemrxiv.orgnih.govresearchgate.net These studies help in predicting the geometry of the complexes and the electronic effects of the ligand on the metal center. researchgate.net For instance, theoretical studies on tungsten and platinum complexes have shown that the P-P bond within a related phosphanylphosphinidene ligand is polarized, with the phosphorus atom bound to the metal being negatively charged. acs.org Computational models also help in understanding reaction pathways, such as the isomerization of alkynes within a ruthenium-DPPE coordination sphere. bohrium.com
Experimental Considerations: Experimentally, the formation of DPPE-metal complexes is well-documented. chemrxiv.orgnih.gov Techniques like X-ray crystallography provide precise structural information about these complexes. acs.org Spectroscopic methods, such as NMR, are used to characterize the complexes in solution. acs.org The reactivity of these complexes has been studied in various catalytic reactions, demonstrating the influence of the DPPE ligand on the outcome. ontosight.aikoreascience.kr For example, a palladium complex with an unsymmetrical DPPE derivative exhibited different photophysical properties compared to the complex with the standard symmetric DPPE. nih.govspringernature.com
Influence of Conjugate Structure on Metal Nanocluster Modification and Performance
The DPPE ligand, and by extension a Digoxin-dppe conjugate, can play a significant role in the synthesis, modification, and performance of metal nanoclusters. nih.govsemanticscholar.org Phosphine ligands are used to stabilize nanoclusters and can influence their size, structure, and properties. sciopen.com
Ligand Exchange-Induced Size/Structural Transformation (LEIST) Reactions
Ligand exchange is a powerful tool for modifying the properties of metal nanoclusters. sci-hub.boxacs.org The process where the introduction of a new ligand leads to a change in the size or structure of the nanocluster is known as Ligand Exchange-Induced Size/Structural Transformation (LEIST). sciopen.comsci-hub.boxacs.orgescholarship.org
DPPE and other phosphine ligands can participate in LEIST reactions. sciopen.com For instance, the introduction of diphosphine ligands can mediate controlled surface construction on gold nanoclusters. sciopen.com The exchange of ligands can lead to the growth of a larger nanocluster from a smaller one, as seen in the transformation of a copper-25 nanocluster to a copper-29 nanocluster. escholarship.orgresearchgate.net The mechanism of this transformation can involve the initial rapid exchange of ligands, followed by slower processes of monomer extrusion and capture. escholarship.org This process can also induce changes in the crystal structure and optical properties of the nanomaterials. rsc.org
Role of Diphosphine Ligands in Controlled Surface Construction
Diphosphine ligands like DPPE are instrumental in the controlled construction of surfaces on metal nanoclusters. sciopen.com Their bidentate nature allows them to chelate to the metal surface, providing stability. wikipedia.org The steric bulk of the R-groups on the phosphorus atoms influences the accessibility of the metal surface and can direct the assembly of the nanoclusters. wikipedia.org
The use of diphosphine ligands can lead to specific arrangements of atoms on the nanocluster surface. In bimetallic nanoparticles, such as those made of ruthenium and platinum, the high chemical affinity of the diphosphine ligand for both metals can lead to a complex structure with a core of one metal and a disordered shell containing both metals. rsc.org This demonstrates the significant influence of diphosphine ligands on the chemical ordering within bimetallic nanoparticles. rsc.org The ability to control the surface structure is crucial for tailoring the catalytic and optical properties of the nanoclusters. nih.govsemanticscholar.orgrsc.org
Bioconjugation Strategies and Bioanalytical Applications of Digoxin Dppe Conjugates
Integration of Digoxin-DPPE Conjugates into Liposomal Systems
The unique properties of Digoxin-DPPE conjugates make them highly suitable for incorporation into the lipid bilayer of liposomes. This integration is a foundational step for developing sensitive and specific immunoassays. An efficient synthesis method has been developed to produce these conjugates, which are essential for liposome (B1194612) immunoassay applications. nih.gov The process involves the periodate (B1199274) cleavage of the terminal digitoxose (B191001) sugar ring of digoxin (B3395198), followed by linking it through a carboxymethyl oxime functionality, which results in improved yields of the purified product. nih.govacs.org
Liposome immunoassay (LIA) is a technique that utilizes liposomes containing an encapsulated marker. ijbs.org For digoxin detection, liposomes are formulated with the Digoxin-DPPE conjugate integrated into their phospholipid membrane. nih.govacs.org The lipid vesicles, typically composed of materials like egg yolk lecithin (B1663433) and cholesterol, can stably entrap a water-soluble marker, such as alkaline phosphatase or carboxyfluorescein. nih.govacs.org
The formulation involves preparing liposomes from a mixture of lipids including dipalmitoylphosphatidylcholine (DPPC), cholesterol, dipalmitoylphosphatidylglycerol (B1197311) (DPPG), and the this compound. acs.org The this compound anchors the digoxin hapten to the surface of the liposome, making it available for antibody binding. nih.govacs.org These immunoreactive liposomes are a key component of the assay system. google.com
| Component | Molar Ratio | Function | Source |
| DPPC | 5 | Main structural lipid | acs.org |
| Cholesterol | 5 | Stabilizes the lipid bilayer | acs.org |
| DPPG | 0.5 | Provides negative charge | acs.org |
| This compound | 0.002 | Hapten for antibody binding | acs.org |
| Carboxyfluorescein | 200 mM | Encapsulated fluorescent marker | acs.org |
Table 1: Example Formulation of Liposomes for Immunoassay
The methodological basis of immunoassays using Digoxin-DPPE conjugates is typically competitive binding. nih.gov In this format, free digoxin present in a sample competes with the this compound on the liposome surface for a limited number of specific anti-digoxin antibody binding sites. nih.gov
Detection in these assays relies on the lysis of the liposome and the subsequent release of the encapsulated marker. ijbs.org In one approach, specific lysis is achieved when a hapten-melittin conjugate is added; this lysis is inhibited when a high-affinity antibody binds to the hapten. nih.gov The presence of free digoxin in a sample competes for these antibody sites, thus allowing the hapten-melittin conjugate to lyse the vesicles and release the marker. nih.gov The amount of released marker is therefore proportional to the concentration of free digoxin in the sample. ijbs.org This immunoassay design is simple, fast, and highly sensitive. nih.gov An alternative, complement-independent method has also been described. nih.gov
The synthesis process can yield different conjugate forms, such as digoxin-mono-DPPE and digoxin-di-DPPE. google.com These purified conjugates have been successfully used in liposomal immunoassay methods. google.com
| Product | Yield | Analytical Method | Source |
| Digoxin-mono-DPPE conjugate | 26.5% | Preparative TLC | google.comgoogle.com |
| Digoxin-di-DPPE conjugate | 20% | Preparative TLC | google.comgoogle.com |
Table 2: Synthesis Yields of Digoxin-DPPE Conjugates
Strategies for Enhancing Delivery of Cardiac Glycosides via Conjugation
Conjugating cardiac glycosides like digoxin to phospholipids (B1166683) is a key strategy for improving their therapeutic delivery. nih.govnih.gov This approach converts a relatively hydrophilic or insoluble drug into a lipophilic prodrug, which can be more readily incorporated into lipid-based delivery systems like liposomes or nanoparticles. nih.govnih.gov This alteration enhances compatibility with the hydrophobic components of these carriers, allowing for high entrapment efficiency, low leakage during storage, and improved stability. nih.govnih.gov
The conjugation of periplocymarin, another cardiac glycoside, with linoleic acid to form a prodrug demonstrated improved colloidal stability, sustained release, and enhanced cellular uptake when formulated into PEGylated liposomes. bohrium.comresearchgate.net This strategy addresses common issues with cardiac glycosides, such as rapid metabolism and systemic toxicity, by enabling more targeted and controlled delivery. bohrium.comresearchgate.net The use of phospholipid conjugates can thus improve the biodistribution and pharmacokinetic profile of the parent drug. nih.gov
Development of Targeted Drug Delivery Systems using Phospholipid Conjugates
Phospholipid-drug conjugates (PDCs) are a promising platform for developing next-generation targeted cancer therapies. cellectar.comstocktitan.net The core principle is to leverage proprietary phospholipid ether analogs that are selectively taken up and retained by cancer cells, allowing for the targeted delivery of various therapeutic payloads while minimizing damage to healthy tissue. stocktitan.netstocktitan.net
Digoxin can be formulated into nanoparticles to improve its delivery characteristics. aidic.itcetjournal.it One method involves creating a digoxin-lecithin ion complex, which is then used to prepare solid lipid nanoparticles (SLNs) via a solvent diffusion method. aidic.it This approach effectively encapsulates the water-soluble digoxin, achieving high encapsulation efficiency and drug loading. aidic.itcetjournal.it
Characterization of these nanoparticles is crucial. Techniques such as dynamic light scattering are used to determine particle size and polydispersity, while analysis of the zeta potential indicates the stability of the formulation in suspension. acs.orgresearchgate.net Studies have shown that digoxin solid lipid nanoparticles can be formulated with a particle size of approximately 275 nm. aidic.it The modification of these nanoparticles with polyethylene (B3416737) glycol (PEG) can decrease the particle size while maintaining high encapsulation efficiency. aidic.it
| Parameter | Value | Method/System | Source |
| Encapsulation Efficiency | 99.19% | Digoxin Solid Lipid Nanoparticles | aidic.it |
| Drug Loading Capacity | 19.87% | Digoxin Solid Lipid Nanoparticles | aidic.it |
| Average Particle Size | ~275 nm | Digoxin Solid Lipid Nanoparticles | aidic.it |
| Zeta Potential | -26.6 mV | Isoniazid-Lipid Conjugate Nanoparticles | acs.org |
Table 3: Characterization of Drug-Phospholipid Nanoparticles
The efficacy of targeted drug delivery systems depends on their ability to be internalized by target cells. nih.gov Studies on lipid-drug conjugate nanoparticles have demonstrated efficient uptake into cells like macrophages, which is attributed to increased lipophilicity. acs.org Confocal microscopy can be used to observe the internalization of nanoparticles and their subsequent trafficking within the cell. acs.orgdovepress.com
Research has shown that incorporating digoxin into liposomes can significantly enhance its cellular uptake. researchgate.net For instance, the use of OX26-immunoliposomes increased the cellular uptake of digoxin by a factor of 25. researchgate.net This uptake can be inhibited by substances that block endocytosis, indicating that the nanoparticles are internalized through this pathway. researchgate.net Once inside the cell, these nanoparticles are often trafficked through endosomal and lysosomal vesicles. acs.orgnih.gov The conjugation of cardiac glycosides to a PEG-lipid anchor has been shown to enhance uptake by targeting the Na+/K+ ATPase, a ubiquitous cell-surface receptor, which can trigger endocytosis of the nanoparticle. liposomes.ca
Q & A
Basic Research Questions
Q. What are the established synthetic routes for producing Digoxin-DPPE conjugate, and how can purity be optimized?
- Methodological Answer: The synthesis typically involves coupling digoxin (a cardiac glycoside) with DPPE (1,2-bis(diphenylphosphino)ethane) via a spacer molecule, such as a carboxylic acid linker, using carbodiimide crosslinkers (e.g., EDC/NHS). Critical parameters include reaction stoichiometry (molar ratios of 1:1.2 for digoxin:DPPE), solvent selection (anhydrous DMF or DMSO), and temperature control (4°C to minimize hydrolysis). Purity optimization requires post-synthesis purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) and characterization by MALDI-TOF mass spectrometry to confirm molecular weight .
Q. Which analytical techniques are most robust for characterizing this compound stability under physiological conditions?
- Methodological Answer: Stability assays should simulate physiological pH (7.4) and temperature (37°C). Use UV-Vis spectroscopy to monitor absorbance peaks unique to the conjugate (e.g., 280 nm for digoxin, 260 nm for DPPE). Accelerated degradation studies under acidic (pH 2.0) and alkaline (pH 9.0) conditions, followed by LC-MS/MS, can identify hydrolysis byproducts. Nuclear Overhauser Effect (NOE) NMR is critical to confirm structural integrity post-degradation .
Q. What is the hypothesized mechanism of action for this compound in targeting cardiac cells?
- Methodological Answer: The conjugate likely exploits digoxin’s affinity for Na+/K+-ATPase receptors on cardiomyocytes, while DPPE enhances cellular uptake via phosphine-mediated membrane permeability. Validate this using competitive binding assays with ouabain (a Na+/K+-ATPase inhibitor) and fluorescence microscopy with labeled conjugates. Compare uptake efficiency in primary cardiomyocytes vs. HEK293 cells .
Q. How can researchers standardize in vitro efficacy assays for this compound to ensure reproducibility?
- Methodological Answer: Use a tiered approach:
- Tier 1 : Dose-response curves (0.1–100 µM) in isolated rat cardiomyocytes, measuring intracellular Ca²⁺ flux via Fura-2 AM fluorescence.
- Tier 2 : ATPase activity assays using purified Na+/K+-ATPase, comparing IC₅₀ values of digoxin vs. the conjugate.
- Include positive controls (ouabain) and negative controls (DPPE alone) to isolate conjugate-specific effects .
Advanced Research Questions
Q. How should researchers address contradictions in reported cytotoxicity data for this compound across cell lines?
- Methodological Answer: Contradictions often arise from variability in cell membrane composition (e.g., lipid raft density) and assay endpoints (e.g., apoptosis vs. necrosis markers). Conduct a meta-analysis of existing data using random-effects models to quantify heterogeneity (I² statistic). Follow up with standardized cytotoxicity assays (MTT/LDH) across 3+ cell lines, controlling for passage number and serum concentration. Use meta-regression to identify confounding variables (e.g., DPPE batch variability) .
Q. What experimental design strategies mitigate confounding biases in in vivo pharmacokinetic studies of this compound?
- Methodological Answer: Employ a crossover design in rodent models to compare conjugate vs. free digoxin. Key steps:
- Phase 1 : Administer conjugate intravenously; collect serial plasma samples over 24h for LC-MS quantification.
- Phase 2 : After a 7-day washout, administer free digoxin.
- Use non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and t₁/₂. Adjust for covariates like body weight and renal function (creatinine clearance) via mixed-effects modeling .
Q. How can computational modeling predict off-target interactions of this compound with non-cardiac receptors?
- Methodological Answer: Apply molecular docking (AutoDock Vina) to screen the conjugate against off-target receptors (e.g., dopamine D2, serotonin 5-HT3). Validate predictions with SPR (surface plasmon resonance) binding assays. For high-scoring targets, perform functional assays (e.g., cAMP modulation for GPCRs). Use Shannon entropy analysis to prioritize receptors with conserved binding motifs .
Q. What strategies optimize the lyophilization process for this compound to enhance long-term stability?
- Methodological Answer: Lyophilization parameters must balance cryoprotectant efficacy and residual solvent levels. Test formulations with trehalose (5% w/v) vs. sucrose (10% w/v) as stabilizers. Use a factorial design varying primary drying temperature (−40°C to −20°C) and secondary drying time (4–12h). Assess stability via accelerated testing (40°C/75% RH for 6 months) and monitor aggregation via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
